molecular formula C12H18O B8758344 Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- CAS No. 60772-80-7

Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl-

Cat. No. B8758344
CAS RN: 60772-80-7
M. Wt: 178.27 g/mol
InChI Key: XLPWABAEWSNQJE-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

A mixture of 0.12 mole of 2-t-butyl-6-methylphenol and 12.0 ml. of 10.0 N sodium hydroxide solution is stirred and heated on the steam bath for 1 hour. The water is evaporated in vacuo. The residue is added portion-wise with stirring to 0.24 mole of dimethylsulfate and the mixture is stirred at 95° C. for 6 hours and at room temperature for 15 hours. Sodium carbonate (0.25 mole) in 100 ml. of water is added and stirring is continued for 5 hours. The mixture is extracted with 3 × 100 ml. of ether and the extract is dried and concentrated to dryness to give 3-t-butyl-2-methoxytoluene.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 mol
Type
reactant
Reaction Step Three
Quantity
0.25 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[CH3:15]OS(OC)(=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>O>[C:1]([C:5]1[C:6]([O:12][CH3:15])=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.24 mol
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
0.25 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 95° C. for 6 hours and at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The water is evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue is added portion-wise
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 3 × 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of ether and the extract is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C=CC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.